1,5-Diphenyl-1,4-pentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diphenylpenta-1,4-diene is an organic compound characterized by a conjugated diene system with phenyl groups attached at the 1 and 5 positions
Vorbereitungsmethoden
1,5-Diphenylpenta-1,4-diene can be synthesized through a mixed aldol condensation reaction. This involves the reaction of benzalacetone with different substituted benzaldehydes in the presence of a strong base . The reaction conditions typically include a basic medium, such as sodium hydroxide, and the process may be facilitated by ultrasound to increase the reaction rate and efficiency .
Analyse Chemischer Reaktionen
1,5-Diphenylpenta-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diene system into single bonds, forming saturated compounds.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing different substituents.
Cyclization: Intramolecular electrocyclic reactions can lead to the formation of cyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Diphenylpenta-1,4-diene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,5-diphenylpenta-1,4-diene varies depending on its application. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective barrier that prevents corrosion. This involves physical interactions and follows the Langmuir adsorption model . In biological systems, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
1,5-Diphenylpenta-1,4-diene can be compared with similar compounds such as:
Dibenzylideneacetone: Similar in structure but with different substituents, used as a ligand in organometallic chemistry.
1,5-Diphenylpenta-1,4-dien-3-one: A related compound with a carbonyl group, studied for its biological activities.
The uniqueness of 1,5-diphenylpenta-1,4-diene lies in its conjugated diene system and the presence of phenyl groups, which contribute to its stability and reactivity in various chemical reactions.
Eigenschaften
Molekularformel |
C17H16 |
---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
5-phenylpenta-1,4-dienylbenzene |
InChI |
InChI=1S/C17H16/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-2,4-15H,3H2 |
InChI-Schlüssel |
UORWAUAKEOUUND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.